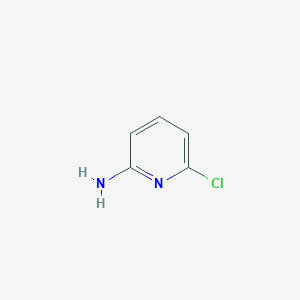

2-Amino-6-chloropyridine

説明

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, a field that investigates ring-structured organic compounds containing atoms other than carbon. openaccessjournals.comopenmedicinalchemistryjournal.com These nitrogen-containing heterocycles are of immense interest due to their presence in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of FDA-approved drugs. researchgate.netrsc.org This is attributed to its unique chemical properties, such as its ability to improve water solubility in pharmaceutically active molecules and its versatile reactivity. nih.govresearchgate.net Pyridine derivatives are prone to nucleophilic substitution, typically at the C-2 and C-4 positions, which allows for straightforward chemical modification and the synthesis of diverse compound libraries. nih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals like herbicides and fungicides, as well as functional materials and dyes. researchgate.netchemimpex.com The adaptability of the pyridine ring as a reactant and a foundational structure for chemical alterations underscores its significant role in modern chemical research. researchgate.net

Significance of 2-Amino-6-chloropyridine as a Heterocyclic Compound

This compound is a prominent example of a substituted pyridine derivative that serves as a versatile building block in organic synthesis. chemimpex.com Its structure, featuring a pyridine ring with an amino group at the 2-position and a chlorine atom at the 6-position, provides two reactive sites for further chemical transformations. psu.edusioc-journal.cn This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comcymitquimica.com Specifically, the chlorine atom can be displaced through nucleophilic substitution reactions, while the amino group can undergo a variety of chemical modifications. sioc-journal.cn Its role as a key intermediate is highlighted in the preparation of substituted "quinolones" and in the synthesis of biologically active compounds targeting neurological disorders. chemimpex.compsu.edu The compound's ability to participate in various coupling reactions further extends its utility in creating novel chemical entities. rsc.orgchemicalbook.com

Historical Context of this compound Research

The study of pyridine itself dates back to the 19th century, with its initial isolation from coal tar. openaccessjournals.comglobalresearchonline.net Research into its derivatives, including halogenated and aminated pyridines, followed as synthetic methodologies advanced. Early research on this compound was often driven by the need for key intermediates in the synthesis of targeted molecules. For instance, it was studied as a precursor for the preparation of substituted "quinolones". psu.edu One of the earlier described synthetic methods involved the direct substitution of chlorine in 2,6-dichloropyridine (B45657) with an amino group, a reaction that required high temperatures and pressure. psu.edu Another approach involved the conversion of 2-chloropyridine-1-oxide. psu.edu Over time, more efficient and milder synthetic routes have been developed, reflecting a general trend in organic chemistry towards more sophisticated and practical synthesis methods.

Research Trajectories and Future Outlook for this compound

Current and future research involving this compound is expected to continue along several key trajectories. In medicinal chemistry, its use as a scaffold for designing novel therapeutic agents remains a primary focus. chemimpex.com Researchers are exploring its derivatives for a wide range of biological activities, including as enzyme inhibitors and as agents targeting specific cellular pathways. chemimpex.com For example, derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer. The development of more efficient catalytic systems for reactions involving this compound, such as Suzuki coupling, is another active area of research. rsc.org In materials science, its utility in creating advanced materials with specific electronic and optical properties is being explored. The future outlook for this compound is tied to the broader demand for innovative chemical synthesis and the development of new drugs and materials. chemimpex.com As our understanding of its chemical reactivity deepens, new applications are likely to emerge, solidifying its importance as a versatile chemical intermediate.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJTLDIQBWBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196575 | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45644-21-1 | |

| Record name | 6-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Chloropyridine

Classical Synthetic Approaches

Classical methods for synthesizing 2-Amino-6-chloropyridine often involve multi-step procedures and varying reaction conditions.

Reduction of 2-Hydrazino-6-chloropyridine with Hydrazine (B178648) and Ra/Ni Catalysis

One of the most effective classical methods involves the reduction of 2-hydrazino-6-chloropyridine. This starting material is readily synthesized from the reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303), a reaction known for its high yield and mild conditions. psu.edu The subsequent reduction of the hydrazino derivative to the desired amino compound can be achieved using several reagents, but the use of hydrazine hydrate with a Raney nickel (Ra/Ni) catalyst at 90°C has proven to be particularly successful. psu.edu This method is noted for its fast reaction time and satisfactory yield. psu.edu However, it is important to note that this process can produce the dehalogenated by-product, 2-aminopyridine (B139424), which can complicate purification. psu.edu Crystallization from toluene (B28343) is a common method for purifying the final product. psu.edu

Another approach involves the direct reduction of 2-hydrazino-6-chloropyridine with hydrogen gas. While the reaction proceeds efficiently at 70°C under a low pressure of hydrogen, it tends to produce a significant amount of 2-aminopyridine as a by-product, making purification challenging. psu.edu

Reduction of 2-Azido-6-chloropyridine (B6283255)

An alternative route to this compound involves the preparation and subsequent reduction of 2-azido-6-chloropyridine. The azide (B81097) is formed by reacting 2-hydrazino-6-chloropyridine with sodium nitrite (B80452) in diluted hydrochloric acid. psu.edu The resulting 2-azido-6-chloropyridine can then be reduced to the target amine. This method is valued for yielding a very pure product without the formation of the dehalogenated by-product. psu.edu However, this pathway is considered laborious and may not be suitable for large-scale industrial production. psu.eduresearchgate.net

Reduction of 2-Chloro-6-nitropyridine (B1362072) with Sodium Borohydride (B1222165)

The reduction of 2-chloro-6-nitropyridine using sodium borohydride is another synthetic option. This method has been shown to produce this compound in high yields, with some studies reporting up to 98% conversion. tubitak.gov.trmatec-conferences.org The reaction is typically carried out in a solvent system such as a mixture of ethanol (B145695) and water. tubitak.gov.tr While the yield of the main product is acceptable, the formation of unidentified by-products can occur, necessitating purification by crystallization from toluene. psu.edu

Amination of 2,6-Dichloropyridine with Nucleophilic Amine Reagents

Direct amination of the readily available 2,6-dichloropyridine presents a more direct approach. psu.edu However, this reaction is problematic as it requires harsh conditions, including a high temperature of 200°C and the use of an autoclave to manage the pressure. psu.edu These demanding conditions have led researchers to explore alternative, milder synthetic routes. psu.edu

Conversion from 2-Chloropyridine-1-oxide via Reaction with 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

An interesting, though less common, method involves the conversion of 2-chloropyridine-1-oxide. psu.edu This starting material reacts with 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine to yield this compound. psu.edu While a viable laboratory-scale synthesis, the limited availability of the benzoxazine (B1645224) reagent restricts its widespread application. psu.edu

Advanced and Optimized Synthetic Routes

Data Tables

Table 1: Comparison of Classical Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Temperature | Key Advantages | Key Disadvantages |

| Reduction of 2-Hydrazino-6-chloropyridine | 2-Hydrazino-6-chloropyridine | Hydrazine, Ra/Ni | 90°C | Fast reaction, satisfactory yield psu.edu | Forms dehalogenated by-product psu.edu |

| Reduction of 2-Azido-6-chloropyridine | 2-Azido-6-chloropyridine | Sodium borohydride | - | High purity product, no dehalogenation psu.edu | Laborious, not ideal for industrial scale psu.edu |

| Reduction of 2-Chloro-6-nitropyridine | 2-Chloro-6-nitropyridine | Sodium Borohydride | - | High yield tubitak.gov.tr | Formation of unidentified by-products psu.edu |

| Amination of 2,6-Dichloropyridine | 2,6-Dichloropyridine | Ammonia (B1221849) | 200°C | Direct route | Harsh conditions, requires autoclave psu.edu |

| Conversion from 2-Chloropyridine-1-oxide | 2-Chloropyridine-1-oxide | 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine | - | Interesting laboratory method psu.edu | Limited availability of reagent psu.edu |

Processes Involving Controlled Amination Reactions

Direct amination of 2,6-dichloropyridine is a common strategy for synthesizing this compound. However, this reaction can be challenging due to the need for high temperatures and pressures. For instance, the reaction with ammonia typically requires a temperature of 200°C and must be conducted in an autoclave. psu.edu

A more controlled approach involves the use of a copper catalyst to facilitate the chlorine-ammonia substitution. This method allows the reaction to proceed under less harsh conditions. google.com Another method involves the reaction of 2,6-dichloropyridine with aqueous ammonia in a solvent like methanol (B129727) at a more moderate temperature of 35-40°C.

The choice of amination agent and reaction conditions is crucial for achieving high selectivity and yield. For example, using a solution of aqueous ammonia in methanol has been shown to be an effective method for the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) to produce 2-amino-6-chloro-3-nitropyridine (B151482). chemicalbook.com

| Reagent | Conditions | Product | Reference |

| Ammonia | 200°C, high pressure | This compound | psu.edu |

| Aqueous Ammonia/Methanol | 35-40°C | 2-Amino-6-chloro-3-nitropyridine |

Selective Functionalization Strategies

Selective functionalization of the pyridine (B92270) ring is another key strategy for the synthesis of this compound and its derivatives. This can involve the introduction of other functional groups to direct the regioselectivity of subsequent reactions.

One such strategy involves the nitration of 2,6-dichloropyridine to produce 2,6-dichloro-3-nitropyridine. The presence of the nitro group at the 3-position activates the chloro group at the 6-position towards nucleophilic substitution, facilitating the subsequent amination.

Another approach is the direct arylation of free-(NH2) adenines to provide C-8 arylated adenines, demonstrating the potential for selective C-H functionalization on related heterocyclic systems. researchgate.net While not a direct synthesis of this compound, this highlights the ongoing research into selective functionalization methods that could be adapted for its synthesis.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. For the synthesis of aminopyridines, this includes exploring base-promoted selective amination of polyhalogenated pyridines, which can offer a more sustainable alternative to traditional metal-catalyzed reactions. acs.org

One-pot syntheses are also a key aspect of green chemistry, as they reduce the number of reaction steps and minimize waste. The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles through a one-pot, three-component reaction is an example of such an approach. rsc.org While this produces a different derivative, the principles could be applied to develop greener syntheses of this compound.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation of key precursors and intermediates. These intermediates can be more readily synthesized and then converted to the final product.

2-Hydrazino-6-chloropyridine Synthesis

2-Hydrazino-6-chloropyridine is a crucial intermediate that can be readily converted to this compound through reduction. psu.edu The synthesis of 2-hydrazino-6-chloropyridine is typically achieved by the reaction of 2,6-dichloropyridine with hydrazine hydrate. psu.edu This reaction is generally high-yielding and proceeds under mild conditions. psu.edu

The reaction is often carried out in a solvent such as ethanol under reflux. An excess of hydrazine hydrate is sometimes used to prevent the formation of byproducts. researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| 2,6-Dichloropyridine | Hydrazine Hydrate | Ethanol | Reflux | 2-Hydrazino-6-chloropyridine | |

| 2,6-Dichloropyridine | Hydrazine Hydrate | Methanol | Room Temp -> Reflux | 2-Hydrazino-6-chloropyridine |

Synthesis of 2-Amino-6-chloro-3-nitropyridine from 2,6-Dichloro-3-nitropyridine

As mentioned earlier, 2,6-dichloro-3-nitropyridine is a key intermediate in one of the synthetic routes to this compound. The synthesis of 2-amino-6-chloro-3-nitropyridine is achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine. chemicalbook.com

This reaction is typically carried out using a solution of aqueous ammonia in a solvent like methanol or isopropanol (B130326) at a temperature of 35-40°C. chemicalbook.comprepchem.com The nitro group at the 3-position facilitates the selective substitution of the chlorine atom at the 6-position.

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 35-40°C | 2-Amino-6-chloro-3-nitropyridine | |

| 2,6-Dichloro-3-nitropyridine | Ammonia Gas | Isopropanol | 20-30°C | 2-Amino-6-chloro-3-nitropyridine | prepchem.com |

| 2,6-Dichloro-3-nitropyridine | 2M Ammonia in Isopropanol | Isopropanol | Room Temperature | 2-Amino-6-chloro-3-nitropyridine | echemi.com |

Reactivity and Reaction Mechanisms of 2 Amino 6 Chloropyridine

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) nucleus is characterized by a lower electron density than benzene, which makes it susceptible to nucleophilic attack, particularly at the positions alpha (C2, C6) and gamma (C4) to the ring nitrogen. In 2-Amino-6-chloropyridine, the presence of a chlorine atom at the C6 position provides an excellent leaving group, predisposing the molecule to nucleophilic aromatic substitution (SNAr) reactions.

Substitution of the Chlorine Atom

The chlorine atom at the C6 position of this compound is readily displaced by a variety of nucleophiles. This reactivity is central to its role as a chemical building block. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

Research has demonstrated the successful substitution of the chloro group with nitrogen, oxygen, and sulfur nucleophiles. For example, treatment with ammonia (B1221849) or amines can replace the chlorine to form corresponding 2,6-diaminopyridine (B39239) derivatives. e-bookshelf.deepo.org The reaction with hydrazine (B178648) hydrate (B1144303) is also efficient, yielding 2-amino-6-hydrazinopyridine, which can be a precursor to the parent 2,6-diaminopyridine via reduction. psu.edu

Oxygen nucleophiles, such as methoxide (B1231860) from sodium methoxide, readily displace the chloride to form 2-amino-6-methoxypyridine (B105723) derivatives. googleapis.com Similarly, sulfur nucleophiles, like aromatic thiols, react in the presence of a base to yield 2-amino-6-(arylsulfanyl)pyridines. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ammonia | Aqueous Ammonia | 2,6-Diaminopyridine derivative | e-bookshelf.de |

| Hydrazine | Hydrazine Hydrate | 2-Amino-6-hydrazinopyridine | psu.edu |

| Methoxide | Sodium Methoxide/Methanol (B129727) | 2-Amino-6-methoxypyridine derivative | googleapis.com |

| Thiophenol | ArSH / Triethylamine | 2-Amino-6-(arylsulfanyl)pyridine derivative | researchgate.net |

Regioselectivity in Substitution Reactions

The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is a well-established principle. The electron-withdrawing nature of the ring nitrogen atom reduces electron density most significantly at the C2, C4, and C6 positions, thereby activating them for nucleophilic attack. In this compound, both the C2 and C6 positions are activated.

However, the substitution occurs exclusively at the C6 position due to the presence of the chlorine atom, which is a competent leaving group. The amino group at the C2 position is not a leaving group under these conditions. Studies on related 2,6-dichloropyridine (B45657) systems show that the regioselectivity of substitution can be influenced by the nature of other substituents on the ring and the reaction solvent, which can affect the stability of the Meisenheimer intermediate. researchgate.net For this compound, the outcome is straightforward: the nucleophile attacks the carbon bearing the chlorine atom, leading to its displacement.

Electrophilic Aromatic Substitution Reactions

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom and the fact that the nitrogen is protonated under the strongly acidic conditions often required for these reactions make the ring electron-poor and thus a poor nucleophile. While this compound is more activated than pyridine itself due to the electron-donating amino group, these reactions remain challenging.

Halogenation, including Selective Bromination at the Para Position to the Amino Group

The powerful electron-donating and ortho-, para-directing amino group can overcome the inherent deactivation of the pyridine ring to some extent, directing electrophiles to the C3 and C5 positions. The para-position (C5) relative to the amino group is generally favored.

While literature on the direct halogenation of this compound is specific, related transformations provide clear precedent. The bromination of 2-aminopyridine (B139424), for instance, yields a mixture of brominated products. researchgate.net For this compound, electrophilic bromination is expected to occur selectively at the C5 position, which is para to the strongly activating amino group and meta to the deactivating chloro and ring nitrogen atoms. A related process involves the Sandmeyer-type reaction, where diazotization of the amino group followed by treatment with a bromine source can introduce a bromine atom. For example, 6-amino-2-picoline can be converted to 6-bromo-2-methylpyridine via diazotization in the presence of hydrobromic acid and bromine. google.com

Nitration and Sulfonation Studies

Direct nitration of this compound has been reported but faces significant challenges with regioselectivity. The use of strong nitrating agents like a mixture of nitric and sulfuric acid can lead to the introduction of a nitro group. However, the directing effects of the amino group lead to a mixture of products, with nitration occurring at both the C3 and C5 positions. This necessitates difficult separation procedures to isolate the desired isomer.

Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions leverage the C-Cl bond to form new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is well-documented for this substrate. For instance, this compound has been successfully coupled with phenylboronic acid using a palladium acetate (B1210297) catalyst to yield 2-amino-6-phenylpyridine. rsc.org This reaction has been instrumental in the synthesis of key pharmaceutical intermediates, such as in a route to lumacaftor (B1684366), where a crucial methylation at the 5-position was achieved via a Suzuki-Miyaura coupling after a prior halogenation step. acs.orgacs.org

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is also applicable. While direct examples with this compound are part of broader studies, the coupling of various substituted 2-aminohalopyridines with terminal alkynes is a well-established method for synthesizing 2-amino-3-alkynylpyridines. scirp.orgnih.gov These reactions typically employ a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.org

Furthermore, Hartwig-Buchwald amination, a palladium-catalyzed C-N bond-forming reaction, can be used to introduce substituted amino groups by displacing the chlorine atom, complementing the classical SNAr methods. rsc.org

Table 2: Examples of Coupling Reactions with this compound and its Derivatives This table is interactive. Click on the headers to sort the data.

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PtB ligand | 2-Amino-6-phenylpyridine | Consistent with GC/NMR | rsc.org |

| Suzuki-Miyaura | Methylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Chloro-5-methylpyridin-2-amine (from bromo-intermediate) | >99 (for methylation step) | acs.org |

| Sonogashira | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-alkynylpyridines (from bromo-analogs) | 72-96 | scirp.org |

| Hartwig-Buchwald | LiN(SiMe₃)₂ | Pd₂(dba)₃ / CyJohnPhos | 6-Amino-2-phenylpyridine C-nucleoside (from chloro-nucleoside) | 91 | rsc.org |

Suzuki Coupling and Related Cross-Coupling Reactions

The chlorine atom at the C6 position of this compound serves as a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups onto the pyridine ring.

Research has demonstrated the feasibility of a base-free Suzuki coupling of this compound with phenylboronic acid in water. rsc.org This reaction, catalyzed by a palladium(II) acetate (Pd(OAc)₂) and a phosphine-triamine-bis-ligand (PtB) system, efficiently produces 2-amino-6-phenylpyridine. rsc.org The reaction proceeds smoothly in water, highlighting a green chemistry approach to the synthesis of phenyl-substituted aminopyridines. rsc.org A side product observed in low concentrations is biphenyl, which results from the homo-coupling of the excess phenylboronic acid. rsc.org

The Suzuki-Miyaura reaction is also crucial for the regioselective introduction of alkyl groups. A key step in an improved synthesis of 6-chloro-5-methylpyridin-2-amine, an intermediate for the drug lumacaftor, involves the methylation at the 5-position. acs.orgacs.org This is achieved by first protecting the amino group and introducing a bromine atom at the 5-position, followed by a Suzuki-Miyaura cross-coupling reaction with a methylating agent. acs.org Various methylating agents, catalysts, and conditions have been optimized for this critical step. acs.org

| Reactants | Catalyst/Ligand System | Solvent | Product | Yield | Reference |

| This compound, Phenylboronic acid | Pd(OAc)₂ / PtB ligand | Water | 2-Amino-6-phenylpyridine | >98% | rsc.org |

| N-(6-Chloro-5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, MeB(OH)₂ | Pd₂(dba)₃ / SPhos | Toluene (B28343) | N-(6-Chloro-5-methylpyridin-2-yl) | 90% | acs.org |

| N-(6-Chloro-5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, Me-Bpin | Pd(dppf)Cl₂ | Dioxane | N-(6-Chloro-5-methylpyridin-2-yl) | 75% | acs.org |

| N-(6-Chloro-5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, KMeBF₃ | Pd(OAc)₂ / SPhos | Toluene | N-(6-Chloro-5-methylpyridin-2-yl) | 88% | acs.org |

Homo-coupling Providing Diamino-2,2′-bipyridine

This compound can undergo homo-coupling reactions to yield symmetrical bipyridine structures. Specifically, it is used as a substrate in Nickel(II)-catalyzed homo-coupling reactions to form diamino-2,2′-bipyridine. nbinno.comchemicalbook.comechemi.com This reaction is significant for the synthesis of bipyridine ligands, which are fundamental components in coordination chemistry and catalysis. The process typically involves a reductive coupling mechanism where the nickel catalyst facilitates the formation of the C-C bond between two molecules of the chloropyridine starting material. unisalento.it Glycerol-based deep eutectic solvents have been explored as a green medium and organic reductant for the Ullmann-type homo-coupling of various chloropyridines, demonstrating a sustainable route to 2,2'-bipyridine (B1663995) scaffolds. unisalento.it

Reactions Involving the Amino Group

The exocyclic amino group in this compound exhibits typical reactivity for an aromatic amine, participating in condensation, acylation, and alkylation reactions.

Schiff Base Formation

Acylation and Alkylation of the Amino Group

The nucleophilic amino group of this compound can be readily acylated and alkylated.

Acylation: Acylation is often used as a protection strategy or to introduce functional groups. For example, in a multi-step synthesis, the amino group of this compound is acylated with p-toluenesulfonyl chloride in the presence of a base like pyridine to yield N-(6-chloropyridin-2-yl)-4-methylbenzenesulfonamide. acs.org This sulfonamide serves as a protected intermediate for subsequent reactions on the pyridine ring. acs.org

Alkylation: N-alkylation can be achieved using standard nucleophilic substitution conditions with alkylating agents such as propyl halides. This reaction provides access to a range of N-substituted derivatives. The chlorine atom at the C6 position provides a site for further cross-coupling reactions, while the N-alkylated amino group can influence the electronic properties and hydrogen bonding capabilities of the molecule. More complex alkylations have also been reported; for instance, alkylation of the related 2-amino-6-chloropurine (B14584) with allyl-protected bromohydrins proceeds at the nitrogen atoms of the purine (B94841) ring system. nih.gov In another study, reactions of (Z)-2-amino-4-(2-aryl-1-cyanovinyl)-6-chloropyridine-3,5-dicarbonitriles with various primary and secondary amines resulted in the nucleophilic substitution of the chlorine atom to afford 6-alkylamino derivatives. researchgate.net

| Reaction Type | Reactants | Reagent(s) | Product | Reference |

| Acylation | This compound | p-Toluenesulfonyl chloride, Pyridine | N-(6-Chloropyridin-2-yl)-4-methylbenzenesulfonamide | acs.org |

| Alkylation | This compound | Propyl halide | 6-Chloro-N-propylpyridin-2-amine | |

| Alkylation | This compound-3,5-dicarbonitrile (B1296360) | Various amines | 2-Amino-6-(alkylamino)pyridine-3,5-dicarbonitriles | joseroda.com |

Pyridine Ring Modifications

Beyond reactions at the chloro and amino substituents, the pyridine ring itself can undergo modification through oxidation and reduction pathways.

Oxidation and Reduction Pathways

Reduction: The reduction of this compound and its precursors can follow different pathways depending on the reagents and conditions. The synthesis of this compound can be achieved by the reduction of 2-hydrazino-6-chloropyridine. psu.edu The choice of reducing agent is critical; reduction with hydrazine hydrate catalyzed by Raney Nickel provides good yields, while reduction with hydrogen gas can lead to a significant amount of the dehalogenated by-product, 2-aminopyridine. psu.edu Another synthetic route involves the reduction of an intermediate, 2-azido-6-chloropyridine (B6283255), using sodium borohydride (B1222165). psu.edu Furthermore, preparative electrochemical reduction of the related compound 2-amino-6-chloropurine has been shown to selectively reduce the C(6)-Cl bond to form 2-aminopurine (B61359) in high yield. nih.gov

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is a common strategy in pyridine chemistry to alter the reactivity of the ring. For instance, 2-chloropyridine-1-oxide has been used as a starting material for the synthesis of this compound. psu.edu In the synthesis of lumacaftor intermediates, an alternative approach to chlorination involves the formation of a pyridine N-oxide from 5-methylpyridin-2-amine, which is then treated with phosphorus oxychloride. acs.org Additionally, the pyridine ring of 2-aminopyridine can be nitrated under strongly acidic conditions (e.g., nitric and sulfuric acid) to introduce nitro groups, which dramatically alters the ring's electronic properties and serves as a precursor for further functionalization. google.comsioc-journal.cnguidechem.com

Ring-Opening and Ring-Closing Reactions

This compound serves as a versatile precursor in a variety of chemical transformations that lead to the formation of new ring systems. These reactions are predominantly ring-closing cyclizations, where the pyridine ring is either formed from an acyclic precursor or acts as a scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. Ring-opening reactions of the this compound core are less common, with the aromatic pyridine ring demonstrating considerable stability under many reaction conditions. For instance, even with strong electron-withdrawing groups, such as in 2-chloro-3,5-dinitropyridine, amination can proceed without ring-opening. researchgate.net

The primary focus of this section is on the diverse ring-closing reactions that utilize this compound and its derivatives to synthesize more complex molecular architectures. These reactions are crucial for creating novel compounds with potential applications in various fields of chemistry.

One method for forming the 2-aminopyridine ring itself involves the cyclization of an open-chain nitrile precursor with a nitrogen-containing compound. google.com This process is typically carried out by heating the precursors, sometimes in the presence of an acidic or alkaline catalyst to accelerate the reaction. google.com

More frequently, this compound is employed as a building block for constructing fused heterocyclic systems. Derivatives of this compound can undergo intramolecular cyclization to yield a variety of fused rings. For example, the azide (B81097) derivative of 2-amino-3,5-dinitro-6-chloropyridine can be converted into 7‐amino‐6‐nitro‐ google.commdpi.comclockss.orgoxadiazolo[3,4‐b]pyridine‐1‐oxide through a ring closure reaction. researchgate.net

Furthermore, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles can undergo heterocyclization in the presence of ammonia. This reaction involves the ortho-ketonitrile fragment and proceeds regioselectively to form a pyrrole (B145914) ring fused to the pyridine core, while preserving the chlorine atom. researchgate.net

The synthesis of bicyclic compounds from derivatives of this compound is a common strategy. For instance, the conversion of a this compound derivative to a thiourea, followed by intramolecular cyclization in the presence of bromine, can yield a substituted 2-aminobenzothiazole. mdpi.com Similarly, derivatives can be used to synthesize dihydroquinazolines. mdpi.com An optimized synthesis has been developed for the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure, which features a nearly quantitative ring-closing step to form the bicyclic system. nih.gov

The following tables summarize key research findings on the ring-closing reactions of this compound and its derivatives.

Table 1: Synthesis of Fused Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Research Finding | Citation |

|---|---|---|---|---|

| This compound-3,5-dicarbonitrile derivative | Sodium azide | 7-Amino-6-nitro- google.commdpi.comclockss.orgoxadiazolo[3,4-b]pyridine-1-oxide | The azide derivative undergoes a ring closure conversion to form a fused oxadiazole pyridine oxide system under mild conditions. | researchgate.net |

| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles | Ammonia in aqueous dioxane | Annulated pyrrole ring system | A regioselective pyrrole ring annulation occurs, involving the ortho-ketonitrile fragment while preserving the chlorine atom. | researchgate.net |

| Biphenyl-amine derivative of this compound | Phenylthiourea (B91264) formation, then bromine | Substituted 2-aminobenzothiazole | An intramolecular cyclization of the corresponding phenylthiourea leads to the formation of a fused benzothiazole (B30560) ring. | mdpi.com |

| Amide derivative of a methoxypyridine | 1,1′-Carbonyldiimidazole, 1,8-diazabicyclo[5.4.0]undec-7-ene | Pyrido[1,2-c]pyrimidine-1,3-dione core structure | A nearly quantitative ring-closing reaction forms the bicyclic pyrido[1,2-c]pyrimidine (B1258497) core. | nih.gov |

Table 2: Formation of the 2-Aminopyridine Ring via Cyclization

| Precursor Type | Reagents and Conditions | Product | Research Finding | Citation |

|---|---|---|---|---|

| Open-chain nitrile precursor | Nitrogen-containing compound, heat (80-150°C) | 2-Amino pyridine derivative | The cyclization reaction is carried out by heating the precursors, with the optional addition of an acidic or alkaline catalyst to accelerate the reaction. | google.com |

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives

The synthesis of 6-chloro-pyridin-2-yl-amine derivatives can be effectively achieved through the condensation reaction of this compound with various aromatic aldehydes. This reaction is typically carried out in a suitable solvent such as methanol, with a catalytic amount of a strong acid like concentrated sulfuric acid, and stirred at room temperature for several hours. This method provides a straightforward route to a series of Schiff base derivatives.

A study detailed the synthesis of a series of such derivatives by reacting this compound with a variety of substituted benzaldehydes. The general procedure involves mixing equimolar amounts of this compound and the respective aldehyde in methanol, followed by the addition of a few drops of concentrated sulfuric acid. The reaction mixture is stirred for a period of 7-8 hours at room temperature. The resulting solid product is then filtered, dried, and recrystallized from methanol to yield the pure derivative. psu.edu

The synthesized compounds were characterized by various spectroscopic methods, including FT-IR, ¹H NMR, and mass spectrometry, to confirm their chemical structures. psu.edu For instance, the FT-IR spectra of these derivatives show characteristic absorption bands for the C=N (imine) group, and the ¹H NMR spectra display signals corresponding to the protons of the pyridine ring and the substituted aromatic ring, as well as the azomethine proton (CH=N). psu.edu

Table 1: Examples of Synthesized 6-Chloro-pyridin-2-yl-amine Derivatives psu.edu

| Aldehyde Reactant | Resulting Derivative |

| 4-Fluorobenzaldehyde | N-(4-fluorobenzylidene)-4-chloropyridin-2-amine |

| 4-Bromobenzaldehyde | N-(4-bromobenzylidene)-4-chloropyridin-2-amine |

| 4-(Trifluoromethyl)benzaldehyde | N-(4-(Trifluoromethyl)benzylidene)-4-chloropyridin-2-amine |

| 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4-chloropyridin-2-amine |

Formation of this compound-3,5-dicarbonitrile Derivatives

The dicarbonitrile derivative, this compound-3,5-dicarbonitrile, is a key intermediate for the synthesis of various biologically active molecules. joseroda.com One efficient and environmentally friendly method for its synthesis is a one-pot reaction involving the stirring of various aldehydes and malononitrile (B47326) with tetrachlorosilane (B154696) and zinc chloride under solvent-free conditions at room temperature for 3–10 hours. nih.gov

Furthermore, derivatives of this compound-3,5-dicarbonitrile can be prepared through nucleophilic substitution reactions. joseroda.com The chlorine atom at the C6 position can be displaced by various nucleophiles. For example, reaction with sodium methoxide in methanol yields 2-amino-6-methoxy-pyridine-3,5-dicarbonitrile. This methoxy (B1213986) derivative can be further reacted to introduce other functionalities.

Another approach involves the Sandmeyer reaction. Starting from a 6-aminopyridine derivative, treatment with isoamyl nitrite (B80452) and copper(II) chloride in acetonitrile (B52724) at 65°C can convert the amino group to a chloro group, yielding a 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) derivative. rsc.org

Derivatives with Carboxylic Acid Functionalities, e.g., this compound-3-carboxylic acid

This compound-3-carboxylic acid, also known as 2-amino-6-chloronicotinic acid, is a valuable building block in medicinal and agrochemical research. chemicalbook.com Its structure, featuring an amino group, a carboxylic acid, and a chlorine atom on the pyridine ring, offers multiple points for further chemical modification. chemicalbook.com This compound is typically a crystalline solid soluble in polar solvents. chemicalbook.com

The synthesis of derivatives containing this carboxylic acid functionality can be achieved through various organic reactions. For example, the amino group can undergo condensation reactions, while the chlorine atom is susceptible to nucleophilic substitution. The carboxylic acid group itself can be converted into esters, amides, or other functional groups.

A notable reaction is the formation of co-crystals with other carboxylic acid derivatives. For instance, co-crystallization of this compound with sulfosalicylic acid in a hot methanol solution yields 2-amino-6-chloropyridinium 3-carboxy-4-hydroxybenzenesulfonate upon cooling. rsc.orgiucr.org

Synthesis of Other Substituted Pyridine Analogs

The versatility of this compound as a synthetic precursor extends to the preparation of a wide range of other substituted pyridine analogs through various cross-coupling and cyclization reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with arylboronic acids to introduce aryl substituents at the 6-position. A study demonstrated the base-free Suzuki coupling of this compound with phenylboronic acid in water, catalyzed by palladium(II) acetate and a specific phosphine (B1218219) ligand, to yield 2-amino-6-phenylpyridine. rsc.org This method is valuable for creating biaryl structures.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The coupling of aryl halides with terminal alkynes is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This methodology can be applied to this compound to synthesize alkynyl-substituted pyridines, which can serve as intermediates for further transformations. rsc.orgrsc.org

Synthesis of Imidazo[1,2-a]pyridines: 2-Aminopyridines are key starting materials for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many pharmacologically active compounds. rsc.orgbeilstein-journals.orgresearchgate.net The synthesis generally involves the reaction of a 2-aminopyridine with an α-haloketone. In the context of this compound, this would lead to the formation of a 7-chloro-imidazo[1,2-a]pyridine derivative. Further modifications can then be carried out on this bicyclic system. For instance, a one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper(I) iodide, can also generate imidazo[1,2-a]pyridines. organic-chemistry.org

Table 2: Examples of Other Substituted Pyridine Analogs from this compound

| Reaction Type | Reactants | Product Type | Reference |

| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | 2-Amino-6-phenylpyridine | rsc.org |

| Sonogashira Coupling | This compound, Terminal alkyne | 2-Amino-6-alkynylpyridine | organic-chemistry.orgrsc.org |

| Imidazo[1,2-a]pyridine Synthesis | This compound, α-Haloketone | 7-Chloro-imidazo[1,2-a]pyridine | beilstein-journals.orgresearchgate.net |

Structural Elucidation of Derivatives

The confirmation of the structures of newly synthesized derivatives of this compound relies on a combination of modern analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecules. For example, in the ¹H NMR spectrum of a 6-chloro-pyridin-2-yl-amine derivative, characteristic signals for the pyridine ring protons, the aromatic protons of the substituent, and the imine proton can be observed and assigned. psu.edu The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the formation of an imine in Schiff base derivatives is confirmed by the appearance of a characteristic C=N stretching vibration. psu.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. psu.edu

Crystallographic Methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov For example, the crystal structure of this compound reveals that the molecules are linked into centrosymmetric dimers via N-H···N hydrogen bonds. nih.gov X-ray analysis of co-crystals, such as that of this compound with benzoic acid derivatives, shows the formation of heterosynthons involving N-H···O and O-H···N hydrogen bonds between the pyridine and the carboxylic acid. nih.govresearchgate.net

The combination of these analytical methods provides a comprehensive and unambiguous characterization of the synthesized derivatives, ensuring the correct structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR studies provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. scispace.com

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons and the amine group protons. In a typical ¹H NMR spectrum, the protons on the pyridine ring appear as multiplets in the aromatic region. chemicalbook.comrsc.org The chemical shifts (δ) are influenced by the electronic effects of the chlorine atom and the amino group. The amino group protons (-NH₂) typically appear as a broad singlet.

A representative ¹H NMR dataset for this compound is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.36 | dt, J = 9.4, 4.3 Hz |

| Aromatic CH | 7.04 | dd, J = 7.4, 0.7 Hz |

| Aromatic CH | 6.42 | dd, J = 8.2, 0.6 Hz |

| NH₂ | 5.97 | s |

| dt=doublet of triplets, dd=doublet of doublets, s=singlet | ||

| Source: Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2017 rsc.org |

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct peaks for each of the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon atom, with the carbon atoms attached to the chlorine and amino groups showing characteristic shifts.

A representative ¹³C NMR dataset for this compound is provided in the table below:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 159.50 |

| C6 | 154.27 |

| C4 | 139.39 |

| C3 | 137.91 |

| C5 | 108.22, 107.00 |

| Source: Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2017 rsc.org |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysisrsc.orgbenchchem.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

ESI-MS Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. rsc.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, producing charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺, which are then detected by the mass analyzer. This technique allows for the precise determination of the molecular weight. For this compound, the expected monoisotopic mass is approximately 128.01 Da. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysiscore.ac.ukiiste.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. core.ac.ukiiste.org

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups in a molecule. core.ac.ukiiste.org The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyridine ring, and the C-Cl stretching vibration. core.ac.uk

A study on the vibrational spectra of this compound reported the following key FT-IR peaks:

N-H stretching: Asymmetric and symmetric stretching vibrations of the amino group are observed in the region of 3560 cm⁻¹ and 3450 cm⁻¹, respectively. core.ac.uk

C-N stretching: The C-N stretching vibration appears in the region of 1382-1266 cm⁻¹. core.ac.uk

NH₂ wagging: The out-of-plane bending (wagging) of the amino group is observed around 448 cm⁻¹. core.ac.uk

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) |

| N-H asymmetric stretching | 3560 |

| N-H symmetric stretching | 3450 |

| C-N stretching | 1382-1266 |

| NH₂ wagging | 448 |

| Source: Chemistry and Materials Research, 2014 core.ac.uk |

FT-Raman Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The FT-Raman spectrum of this compound has been recorded in the region of 4000–100 cm⁻¹, offering insights into its fundamental vibrations. core.ac.uk

The analysis of the FT-Raman spectrum involves the assignment of observed bands to specific molecular motions. For this compound, key vibrational modes include the N-H stretching of the amino group, aromatic C-H stretching, and various ring stretching and bending vibrations. The N-H asymmetric and symmetric stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk In the case of this compound, these bands appear at 3562 cm⁻¹ and 3449 cm⁻¹, respectively. core.ac.uk The aromatic C-H stretching vibration is identified at 3089 cm⁻¹. core.ac.uk

Furthermore, the –NH₂ scissoring vibration for this compound is observed at 1640 cm⁻¹ in the FT-Raman spectrum. The C-H in-plane bending modes are found at 1289 cm⁻¹ and 1122 cm⁻¹. core.ac.uk The FT-Raman spectrum is often complemented by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the vibrational modes. core.ac.uk The experimental data from FT-Raman spectroscopy, in conjunction with theoretical studies, provides a robust characterization of the molecular structure of this compound.

| Vibrational Mode | FT-Raman Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretching | 3562 |

| N-H Symmetric Stretching | 3449 |

| Aromatic C-H Stretching | 3089 |

| –NH₂ Scissoring | 1640 |

| C-H In-plane Bending | 1289 |

| C-H In-plane Bending | 1122 |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is an essential technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods are utilized to characterize this compound.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed information about the crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. Studies on co-crystals of this compound have revealed its crystal system and space group. For instance, in a co-crystal with S-naproxen, the material crystallizes in an orthorhombic system with the space group P2₁2₁2₁. iiste.org

In its pure form, the crystal structure of this compound has been determined, and it is known to form centrosymmetric dimers in the solid state through N-H···N hydrogen bonds between the amino group and the pyridine nitrogen atom. nih.gov The study of a salt of 2-amino-6-chloropyridinium with 3-carboxy-4-hydroxybenzenesulfonate showed a monoclinic crystal system with the space group C2/c. researchgate.net These detailed structural insights from SC-XRD are crucial for understanding the supramolecular chemistry and physical properties of this compound and its derivatives.

| Compound/Co-crystal | Crystal System | Space Group | Key Interactions |

| This compound | - | - | N-H···N hydrogen bonds forming centrosymmetric dimers nih.gov |

| S-naproxen:this compound (1:1) | Orthorhombic | P2₁2₁2₁ iiste.org | - |

| 2-Amino-6-chloropyridinium 3-carboxy-4-hydroxybenzenesulfonate | Monoclinic | C2/c researchgate.net | N-H···O and C-H···O hydrogen bonds, C-H···Cl interactions researchgate.net |

Powder X-ray diffraction (PXRD) is a valuable tool for the phase identification and purity assessment of bulk crystalline materials. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline phases present in the sample.

For this compound and its co-crystals, PXRD is used to confirm the formation of a new crystalline phase and to ensure the bulk material is homogenous. mdpi.com While specific 2θ values for pure this compound are not detailed in the provided search results, the patterns are compared with simulated patterns generated from single-crystal XRD data to confirm phase purity. mdpi.com Any significant deviation between the experimental and simulated patterns would indicate the presence of impurities or a different crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. This technique provides information about the electronic structure and optical properties of the compound.

The UV-Vis spectrum of compounds containing pyridine rings typically exhibits absorptions arising from π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. iza-structure.org

For a complex of 2-amino-5-chloropyridine (B124133), a closely related compound, the UV-Vis absorption spectrum recorded in methanol shows a cut-off wavelength at 348 nm. researchgate.net The electronic transitions in this compound-3,5-dicarbonitrile are described as π to π-star transitions within the conjugated system, with contributions from n to π-star transitions involving the amino nitrogen lone pairs. core.ac.uk The study of co-crystals and complexes of aminopyridine derivatives shows absorption bands in the UV region, which are attributed to these electronic transitions. iza-structure.orgchemicalbook.com

| Transition Type | Description | General Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelengths (Higher energy) |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on nitrogen) to a π antibonding orbital. | Longer wavelengths (Lower energy) |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, making them ideal for assessing the purity of chemical compounds.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is utilized to determine its purity. Commercial suppliers of this compound often specify the purity as determined by GC, with values typically exceeding 96.0%. unesp.br

The method involves injecting a solution of the compound into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the inside of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

While specific operational parameters such as the exact column type, temperature program, and carrier gas flow rates for the analysis of this compound are not extensively detailed in the provided literature, the technique is routinely used to confirm the purity of the final product in synthetic processes, where it can also identify by-products such as dehalogenated impurities. google.com

Spectroscopic and Physicochemical Properties

The structural and electronic properties of 2-Amino-6-chloropyridine have been characterized by various spectroscopic techniques.

| Property/Technique | Reported Data/Observations |

| Molecular Formula | C5H5ClN2 nih.govfishersci.fi |

| Molecular Weight | 128.56 g/mol nih.govfishersci.fi |

| Appearance | Off-white or light yellow crystalline solid. nbinno.comthermofisher.com |

| Melting Point | 69-73 °C nbinno.comsincerechemical.com |

| FT-IR Spectroscopy | N-H stretching vibrations are observed in the region of 3560-3450 cm⁻¹. The –NH₂ scissoring vibration is also a characteristic band. core.ac.ukiiste.org |

| FT-Raman Spectroscopy | The N-H stretching vibrations are observed around 3562-3449 cm⁻¹. core.ac.ukiiste.org |

| ¹H NMR Spectroscopy | The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. chemicalbook.com |

| Crystal Structure | The pyridine ring is essentially planar. The compound can form co-crystals with other molecules, such as glutaric acid, through hydrogen bonding. iucr.orgiucr.org |

Conclusion

2-Amino-6-chloropyridine has established itself as a compound of significant interest in academic and industrial research. Its value stems from its versatile nature as a chemical intermediate, enabling the synthesis of a wide array of more complex molecules. Research has demonstrated its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The ongoing exploration of new synthetic routes and catalytic applications promises to further expand its role in chemical science. Future research is likely to focus on the design of novel derivatives with enhanced biological activities and the development of sustainable and efficient synthetic protocols.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating 2-Amino-6-chloropyridine. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed to optimize the molecular geometry and calculate vibrational frequencies. core.ac.uk These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Theoretical calculations have been compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy, showing good agreement after applying appropriate scaling factors. core.ac.uk This validation underscores the accuracy of DFT in predicting the structural and vibrational properties of this compound. The optimized geometry parameters indicate a high degree of planarity in the pyridine (B92270) ring.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-NH₂ | ~1.36 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Angle | Cl-C-N | ~116° |

| Bond Angle | H-N-H | ~115° |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. csic.es A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculations show that charge transfer occurs within the molecule, which is characteristic of conjugated systems. core.ac.uk In related amino-chloropyridine derivatives, the HOMO densities are often localized on the aminopyridine moiety, while LUMO densities can be distributed across the pyridine ring. mdpi.com

Table 2: Calculated FMO Properties for Pyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 | mdpi.com |

| 2-amino-4-chloropyridinium 4-chlorobenzoate | -5.93 | -0.47 | 5.46 | mdpi.com |

| 2-amino-5-methylpyridinium tetrachloridocadmate(II) | - | - | 4.21 (gas phase) | csic.es |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the pyridine nitrogen atom and the chlorine atom due to their high electronegativity and lone pairs of electrons. mdpi.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are favorable for nucleophilic attack. These regions are typically found around the hydrogen atoms of the amino group. mdpi.com

The MEP analysis confirms the sites involved in intermolecular interactions, particularly hydrogen bonding. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been employed to study the behavior of aminopyridine derivatives in various environments, particularly their interaction with surfaces. For instance, MD simulations of 2-amino-5-chloropyridine (B124133) on an Fe(110) surface in a simulated corrosion medium revealed that the molecule adsorbs in a flat-lying manner. mdpi.commdpi.com This adsorption geometry suggests a strong interaction involving the nitrogen atoms and the π-electrons of the pyridine ring with the iron surface, leading to the formation of a protective layer. mdpi.com These simulations provide dynamic insights into the adsorption process and the stability of the molecule-surface complex, which are unattainable through static quantum chemical calculations alone. mdpi.comnih.gov

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies provide a quantitative basis for understanding the reactivity and selectivity of this compound. By analyzing parameters derived from DFT calculations, such as FMO energies and MEP maps, the molecule's chemical behavior can be predicted. nih.govresearchgate.net

The HOMO-LUMO gap is a primary descriptor of global reactivity; a smaller gap implies higher reactivity. csic.es Local reactivity, on the other hand, is often analyzed using Fukui functions or the dual descriptor, which identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack. The MEP map complements this by visually indicating the electron-rich and electron-poor regions, thus predicting the selectivity of intermolecular interactions. researchgate.net For pyridine derivatives, these theoretical studies have confirmed that the pyridine nitrogen and substituted groups are often the most reactive sites. mdpi.com

Intermolecular Interactions and Supramolecular Assembly Studies

This compound is a versatile building block in supramolecular chemistry due to its ability to form robust intermolecular interactions, primarily hydrogen bonds. nih.gov Crystal engineering studies have shown that it readily forms co-crystals with various carboxylic acids. nih.govresearchgate.net

The molecule can self-assemble to form a "homosynthon," where two this compound molecules interact with each other. nih.govusm.my More commonly, it participates in the formation of "heterosynthons" by interacting with other molecules (co-formers). nih.govresearchgate.net These interactions lead to the formation of well-defined, stable supramolecular assemblies with specific crystalline structures and properties. nih.gov

The supramolecular architecture of this compound in the solid state is dominated by hydrogen bonding. The molecule contains both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen atom). nih.gov

In its pure crystalline form, this compound molecules are linked into centrosymmetric dimers. nih.govresearchgate.net This connection is achieved through a pair of N-H···N hydrogen bonds involving the amino group of one molecule and the pyridine nitrogen of a second molecule. This specific and reliable interaction forms a characteristic eight-membered ring motif, which is designated by the graph-set notation R²₂(8). nih.gov

When co-crystallized with carboxylic acids, a highly robust and frequently observed pyridine-acid heterosynthon is formed. This also generates an R²₂(8) cyclic motif, but through a pair of N-H···O and O-H···N hydrogen bonds. nih.govresearchgate.net These primary synthons can be further linked by other intermolecular interactions, such as N-H···O bonds, to form extended structures like zig-zag chains or three-dimensional networks. researchgate.netiucr.org

Table 3: Hydrogen Bond Geometry in a this compound Co-crystal (Data from the crystal structure of 2-amino-5-chloropyridinium (B1237898) 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate, an isomeric derivative)

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Source |

| N1–H1N1···O3 | 0.88(3) | 1.95(3) | 2.823(2) | 168(2) | nih.gov |

| N2–H2N2···O2 | 0.84(3) | 2.04(3) | 2.882(2) | 179(3) | nih.gov |

| C4–H4···O1 | 0.93(2) | 2.39(2) | 3.296(2) | 166(2) | nih.gov |

Applications of 2 Amino 6 Chloropyridine in Organic Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

2-Amino-6-chloropyridine is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nsf.gov Its unique chlorinated pyridine (B92270) structure, featuring both an amino group and a chlorine atom, offers multiple reactive sites for constructing more complex molecular architectures. nsf.gov The reactivity of this compound allows for the introduction of diverse functional groups, making it an essential intermediate for developing novel therapeutic agents. nsf.govchemimpex.com

The chlorine atom on the pyridine ring can be utilized for reactions such as Suzuki coupling, a powerful cross-coupling method to form carbon-carbon bonds. guidechem.com Furthermore, the pyridine ring can undergo electrophilic substitution. For instance, under specific bromination conditions, this compound can be selectively brominated at the position para to the amino group, introducing another functional handle for further molecular elaboration. guidechem.com Its ability to participate in various nucleophilic substitution reactions further expands its utility in synthetic organic chemistry. nsf.govchemimpex.com

Role in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it a key component in the synthesis of intricate organic molecules. Its applications extend to material science, where it is explored for its potential in creating advanced materials like polymers and coatings that require specific chemical properties for performance and durability. chemimpex.com

Precursor for Pharmacologically Active Compounds

This compound is a recognized intermediate in the pharmaceutical industry, contributing to the synthesis of various pharmacologically active compounds, particularly those aimed at treating neurological disorders. chemimpex.com The broader class of 2-aminopyridine (B139424) derivatives is known to be a crucial pharmacophore and precursor for a wide array of heterocyclic compounds that exhibit diverse biological activities.

Table 1: Synthetic Applications of this compound

| Application Category | Specific Role | Resulting Compound/Scaffold |

|---|---|---|

| Heterocyclic Chemistry | Building Block | Substituted Pyridines, Fused Heterocycles |

| Complex Molecules | Starting Material | Lumacaftor (B1684366) Intermediate |

| Pharmacologically Active Compounds | Precursor | 6-Chloro-5-methylpyridin-2-amine |

Quinolones are a significant class of synthetic antibacterial drugs. nih.gov The synthesis of the quinolone core often involves the reaction of an aniline (B41778) derivative with a β-ketoester or a similar three-carbon unit. While specific examples detailing the use of this compound in the synthesis of substituted quinolones are not extensively documented in the provided sources, its structure as an aminopyridine suggests its potential as a precursor for aza-quinolones or related heterocyclic scaffolds that are of interest in medicinal chemistry.

A critical application of this compound is its role as the starting material in a safe and efficient, four-step synthesis of 6-Chloro-5-methylpyridin-2-amine, a key intermediate for the cystic fibrosis drug, Lumacaftor. scbt.com This synthetic route is notable for avoiding the use of hazardous peroxides. scbt.com

Table 2: Synthesis of 6-Chloro-5-methylpyridin-2-amine

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-6-chloropyridin-2-amine |

| 2 | Protection | Acetic Anhydride | N-(5-Bromo-6-chloropyridin-2-yl)acetamide |

| 3 | Methylation | Suzuki-Miyaura Coupling | N-(6-Chloro-5-methylpyridin-2-yl)acetamide |

The pyridine nucleus is a ubiquitous and vital scaffold in medicinal chemistry and drug design. sigmaaldrich.com Its presence in a molecule can improve water solubility and provide a key interaction point with biological targets. sigmaaldrich.com this compound serves as an important building block for these pyridine-containing scaffolds due to its inherent functionality. chemimpex.com The amino and chloro groups provide convenient handles for synthetic transformations, allowing for its incorporation into larger, more complex drug-like molecules and diverse chemical libraries for drug discovery. sigmaaldrich.com

Catalytic Applications and Ligand Synthesis

In the realm of catalysis, this compound serves as a substrate in a Nickel(II)-catalyzed homo-coupling reaction to produce diamino-2,2'-bipyridine. scbt.comchemicalbook.comumn.edu Bipyridines are a well-established class of chelating ligands used extensively in coordination chemistry and homogeneous catalysis.

More broadly, the amino-pyridine ligand scaffold is widely employed in base metal catalysis. nsf.gov For example, iron(II) complexes featuring amino-pyridine ligands have been synthesized and characterized for their catalytic activity in Atom Transfer Radical Polymerization (ATRP). nsf.gov These complexes catalyze the polymerization of monomers like styrene (B11656) at elevated temperatures. nsf.gov The electronic and steric properties of the substituents on the amino-pyridine ligand are crucial for optimizing the catalyst's activity. nsf.gov This highlights the importance of substituted aminopyridines, like this compound, as foundational units for designing new ligands and catalysts. nsf.gov

Substrate in Ni(II)-Catalyzed Homo-coupling Reactions

A key application of this compound is its use as a substrate for the synthesis of 6,6'-diamino-2,2'-bipyridine through a reductive homo-coupling reaction. scbt.comsigmaaldrich.com This transformation is typically facilitated by a catalytic system involving a Nickel(II) salt, a phosphine (B1218219) ligand, and a stoichiometric reducing agent.

Detailed Research Findings: The homo-coupling of 2-halo-aminopyridines is a well-established method for creating symmetrical bipyridine structures, which are important ligands in coordination chemistry and building blocks for functional materials. mdpi.com The reaction generally employs a Ni(II) catalyst, such as Nickel(II) chloride (NiCl₂), in the presence of a stabilizing ligand, most commonly triphenylphosphine (B44618) (PPh₃), and a reducing agent like zinc (Zn) powder. hhu.decmu.edu

The process involves the reduction of the Ni(II) precursor to a catalytically active Ni(0) species by the zinc powder. This Ni(0) complex then undergoes oxidative addition into the carbon-chlorine bond of two this compound molecules. Subsequent reductive elimination from the resulting nickel intermediate yields the desired C-C coupled product, 6,6'-diamino-2,2'-bipyridine, and regenerates the Ni(0) catalyst to continue the cycle.

While specific studies detailing the homo-coupling of this compound are not extensively documented, research on the closely related substrate, 5-amino-2-chloropyridine, provides insight into the typical reaction conditions. cmu.edu These reactions are generally performed in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere. The reaction proceeds efficiently at elevated temperatures, leading to good yields of the corresponding diamino-bipyridine. hhu.decmu.edu

Table 1: Representative Conditions for Ni(II)-Catalyzed Homo-coupling of Amino-chloropyridines

| Reagent/Parameter | Condition/Value | Role |

| Substrate | This compound | Starting Material |

| Catalyst | NiCl₂·6H₂O | Nickel(II) Precursor |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Catalytic Species |

| Reducing Agent | Zinc (Zn) powder | Reduces Ni(II) to Ni(0) |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction Medium |

| Temperature | Elevated (e.g., 50-80 °C) | Increases Reaction Rate |

| Atmosphere | Inert (e.g., N₂, Ar) | Prevents Oxidation of Catalyst |

| Typical Yield | >60% | Product Yield |

Ligand in Coordination Chemistry

In the field of coordination chemistry, molecules that can donate electron pairs to a central metal atom are known as ligands. This compound possesses two potential donor sites: the lone pair of electrons on the pyridine ring's nitrogen atom and the lone pair on the exocyclic amino group. This allows it to function as a ligand in the formation of metal complexes. pvpcollegepatoda.org